

An In-depth Technical Guide to 3,4-Difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3,4-Difluoro-5-methoxybenzaldehyde
Cat. No.:	B1461799

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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **3,4-Difluoro-5-methoxybenzaldehyde** (CAS No. 881190-46-1). As a substituted benzaldehyde derivative, this compound holds significant interest as a building block in medicinal chemistry and drug discovery, primarily due to the influence of its fluorine and methoxy substituents on molecular properties. This document is intended to be a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, offering detailed information on its characteristics, handling, and scientific context.

Introduction: The Significance of Fluorinated Benzaldehydes in Drug Discovery

Substituted benzaldehydes are fundamental precursors in the synthesis of a vast array of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorination can enhance

metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby improving oral bioavailability.

3,4-Difluoro-5-methoxybenzaldehyde is a trifunctionalized benzene ring, presenting an aldehyde group for further chemical transformations, along with two fluorine atoms and a methoxy group that impart specific electronic and steric properties. This combination makes it a promising starting material for the synthesis of novel therapeutic agents.

Physicochemical Properties of 3,4-Difluoro-5-methoxybenzaldehyde

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. Below is a summary of the available data for **3,4-Difluoro-5-methoxybenzaldehyde**. It is important to note that while some properties are computationally derived, they provide valuable estimations in the absence of extensive experimental data.

Property	Value	Source
CAS Number	881190-46-1	[1]
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[1]
Molecular Weight	172.13 g/mol	[1]
Appearance	White to Yellow Solid	Sigma-Aldrich
Purity	≥95% - 98% (as offered by suppliers)	[2]
Storage Temperature	Inert atmosphere, 2-8°C	[1]
Melting Point	No experimental data available	
Boiling Point	No experimental data available	
Solubility	No experimental data available	
XLogP3-AA (Computed)	1.6	Guidechem
Topological Polar Surface Area	26.3 Å ²	Guidechem

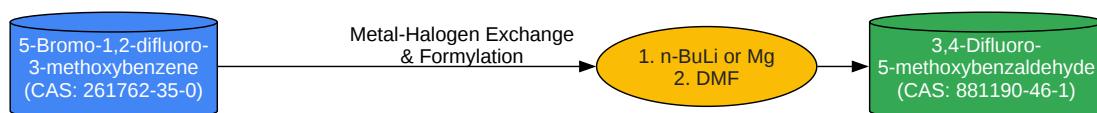
Synthesis and Reactivity

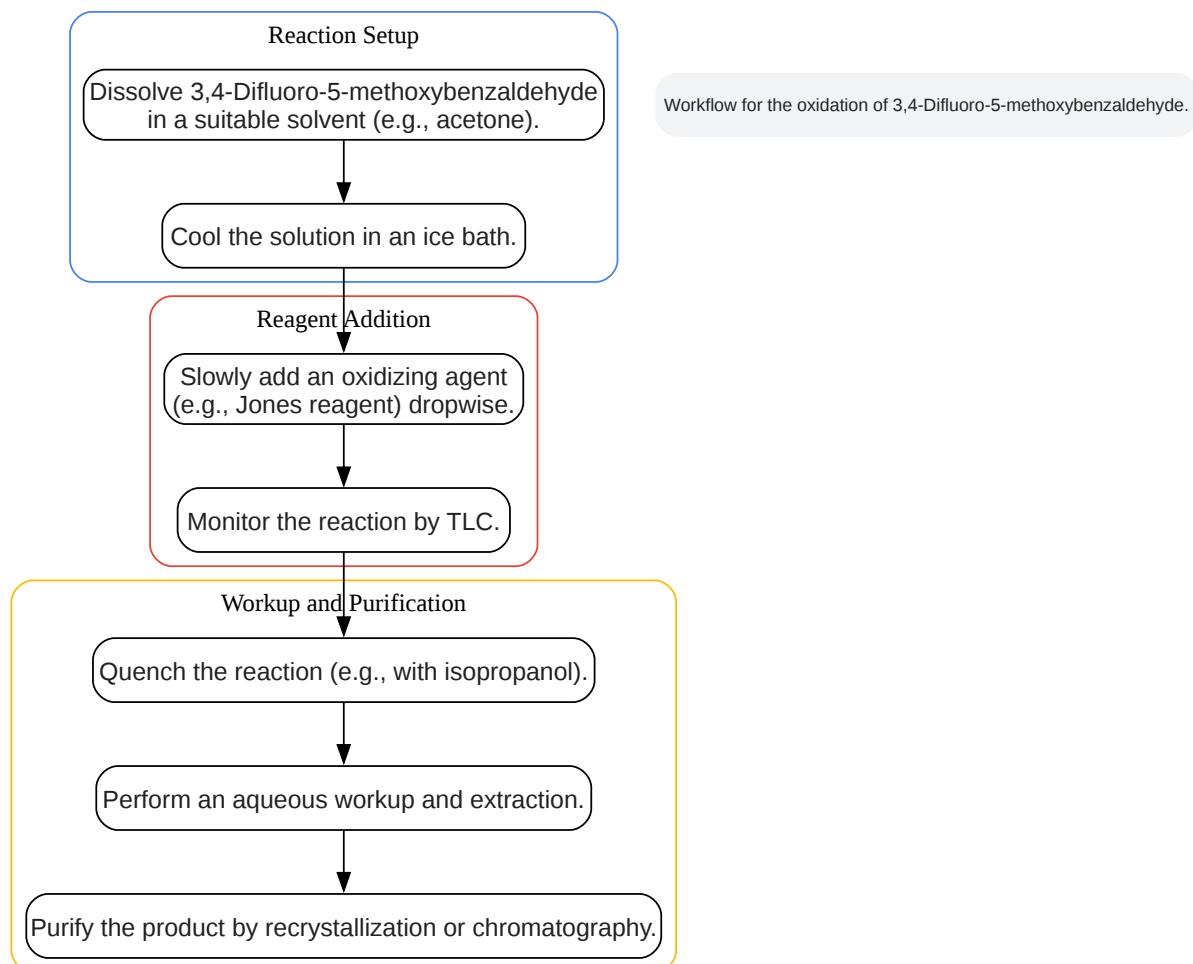
Synthetic Pathway

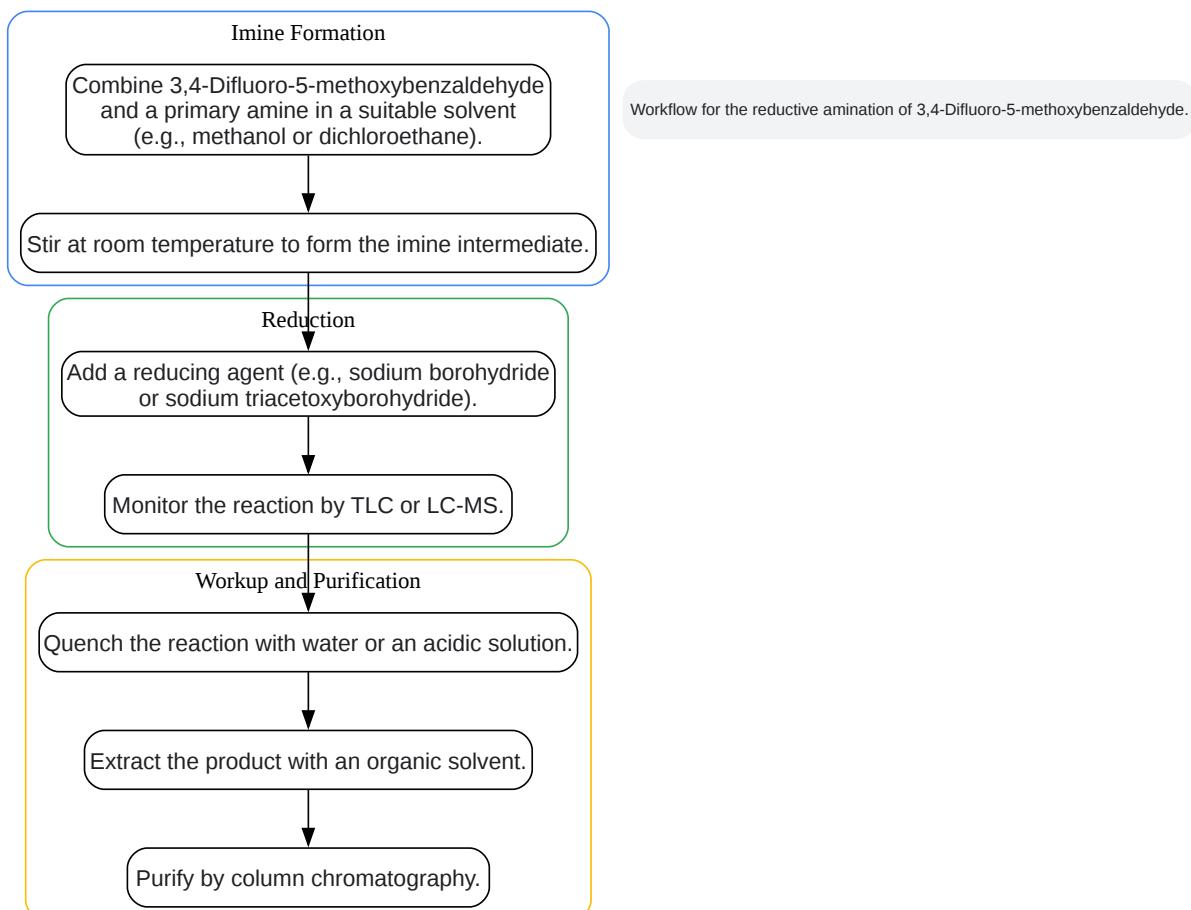
While detailed, peer-reviewed synthetic procedures for **3,4-Difluoro-5-methoxybenzaldehyde** are not widely published, a potential synthetic route has been identified through chemical supplier databases. This pathway involves the conversion of 5-Bromo-1,2-difluoro-3-methoxybenzene (CAS No. 261762-35-0) to the target aldehyde.^[1] This transformation is likely achieved through a metal-halogen exchange followed by formylation, a common strategy for introducing an aldehyde group onto an aromatic ring.

A plausible reaction scheme is depicted below:

Plausible synthetic route to 3,4-Difluoro-5-methoxybenzaldehyde.





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References

- 1. 261762-35-0 | 5-Bromo-1,2-difluoro-3-methoxybenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. rsc.org [rsc.org]
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